Fmoc-N-Me-Gln(Trt)-OH

Catalog No.
S3537823
CAS No.
2044710-89-4
M.F
C40H36N2O5
M. Wt
624.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Gln(Trt)-OH

CAS Number

2044710-89-4

Product Name

Fmoc-N-Me-Gln(Trt)-OH

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C40H36N2O5

Molecular Weight

624.7

InChI

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)

InChI Key

RMAUSWDYZJQCPJ-UHFFFAOYSA-N

SMILES

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Typical of amino acids, including:

  • Peptide Bond Formation: It can undergo coupling reactions with other amino acids to form peptides. The Fmoc group is removed under basic conditions, allowing for the formation of peptide bonds.
  • Deprotection Reactions: The Fmoc group can be cleaved using a base such as piperidine, while the Trt group can be removed using mild acidic conditions, facilitating the synthesis of target peptides .
  • Side Chain Modifications: The Trt group protects the side chain amine from unwanted reactions, allowing for selective modifications or coupling with other functional groups.

While specific biological activities of Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl itself are not extensively documented, its utility in synthesizing biologically active peptides suggests potential roles in:

  • Drug Development: It serves as an intermediate for synthesizing peptides that may exhibit therapeutic effects.
  • Biochemical Research: The compound is used in studies investigating peptide interactions and mechanisms, particularly in relation to heparin and other biological molecules .

The synthesis of Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl generally involves:

  • Protection of Functional Groups: Starting from N-methyl glutamine, the amine is protected with an Fmoc group while the side chain amine is protected with a Trt group.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.
  • Characterization: The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl finds applications in various fields:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its favorable solubility properties compared to other glutamine derivatives.
  • Pharmaceuticals: It serves as an intermediate in the development of peptide-based drugs.
  • Research: Utilized in studies related to protein interactions and structural biology .

Interaction studies involving Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl primarily focus on its role in peptide interactions with biological targets. For instance:

  • Peptide Mimics: The compound has been used to create synthetic peptides that mimic natural substrates or inhibitors, aiding in understanding molecular recognition processes.
  • Binding Studies: Investigations into how synthesized peptides interact with proteins or enzymes provide insights into their biological functions and potential therapeutic applications .

Several compounds share structural similarities with Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Fmoc-L-Glutamine(Trityl)-HydroxylL-glutamine with Fmoc and Trt protecting groupsCommonly used but less soluble than N-methyl variant
Fmoc-N-Methyl-Leucine-OHN-methyl derivative of leucineImportant for synthesizing peptides with hydrophobic properties
Fmoc-N-Methyl-Cysteine(Trityl)-OHN-methyl derivative of cysteineUseful for introducing thiol groups into peptides

Uniqueness of Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl:
The presence of both N-methylation and trityl protection distinguishes this compound from other derivatives, enhancing its solubility and reducing side reactions during peptide synthesis .

XLogP3

7.1

Sequence

X

Dates

Modify: 2024-02-18

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